![molecular formula C6H10O3 B3131499 Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate CAS No. 35501-83-8](/img/structure/B3131499.png)
Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate
Overview
Description
“Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 35501-83-8 . It has a linear formula of C6H10O3 . The IUPAC name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” is 1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate” has a molecular weight of 130.14 . Unfortunately, the web search results did not provide additional physical and chemical properties such as melting point, boiling point, and density.Scientific Research Applications
Epigenetics and DNA Methylation
DNA Methylation Profiling Techniques
Advances in DNA methylation profiling have highlighted the significance of understanding epigenetic modifications across biological processes and diseases. DNA methylation, including hydroxymethylation, plays a critical role in gene expression regulation, influencing a wide array of biological phenomena and diseases. Techniques for genome-wide profiling of DNA methylation and hydroxymethylation offer insights at a single-nucleotide resolution, facilitating the exploration of epigenetic patterns in plants, animals, and fungi (Yong, Hsu, & Chen, 2016).
5-Hydroxymethylcytosine in Cancer
The study of 5-hydroxymethylcytosine (5hmC), an oxidized form of 5-methylcytosine involved in DNA demethylation, is gaining attention for its role in cancer. Aberrant patterns of 5hmC in cell-free DNA suggest its potential as a biomarker for early cancer detection, treatment, and prognosis in precision oncology, underscoring the importance of epigenetic modifications in carcinogenesis (Xu et al., 2021).
Synthetic Chemistry and Material Science
Reactivity of Cyclopropane Derivatives
Cyclopropane derivatives, including those related to methyl trans-2-(hydroxymethyl)cyclopropanecarboxylate, exhibit unique chemical reactivities due to their strained structures. These compounds are pivotal in synthetic applications such as ring-opening reactions, cycloaddition reactions, and polymerization reactions. The reactivity of methylene- and alkylidenecyclopropanes has been extensively studied, revealing diverse synthetic applications and the development of novel synthetic methodologies (Pellissier, 2010).
Pharmacology and Drug Development
Metabolic Hydroxy and Carboxy Functionalization
Alkyl moieties in drug molecules, including methyl groups, undergo metabolic transformations such as hydroxy functionalization and further oxidation to carboxyl groups. These modifications can significantly impact the pharmacologic activity of the compounds, leading to the development of prodrugs or altering drug efficacy. Understanding the structure-influence relationship and pharmacologic activity post-functionalization is crucial for drug development and safety evaluations (El-Haj & Ahmed, 2020).
Safety and Hazards
properties
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFFTUAKXYCOKM-CRCLSJGQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
452333-75-4 | |
Record name | methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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